5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Oxazole Ring Formation: This involves the condensation of an α-haloketone with an amide or nitrile under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin and oxazole intermediates with the pyridine and dimethylaminophenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHOXYPHENYL)-1H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-4-IUM BROMIDE
- 2-(1,3-BENZODIOXOL-5-YL)-5-(5-BROMO-2-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-29(2)20-9-6-18(7-10-20)17-30(25-5-3-4-12-27-25)26(31)21-16-23(34-28-21)19-8-11-22-24(15-19)33-14-13-32-22/h3-12,15-16H,13-14,17H2,1-2H3 |
InChI Key |
XBNWAFBXSWCIGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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